1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, with its unique trifluoromethyl and hydroxyl groups, exhibits significant potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE, a common synthetic route includes the condensation of 1,3-diketones with hydrazines under acidic or basic conditions . The reaction conditions often involve heating the reactants in solvents like ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of pyrazole derivatives may employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as transition metals (e.g., palladium, copper) can further optimize the synthesis process . Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its antileishmanial and antimalarial activities.
Mechanism of Action
The mechanism of action of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanesulfonic Acid Sodium Salt
- 3(5)-Substituted Pyrazoles
Uniqueness
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to its combination of a hydroxyl group and a trifluoromethyl group on the pyrazole ring. This structural feature imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F3N4O2 |
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Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C10H11F3N4O2/c1-7-4-15-16(5-7)6-8(18)17-9(19,2-3-14-17)10(11,12)13/h3-5,19H,2,6H2,1H3 |
InChI Key |
YVEVMTQFZWTVNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)N2C(CC=N2)(C(F)(F)F)O |
Origin of Product |
United States |
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